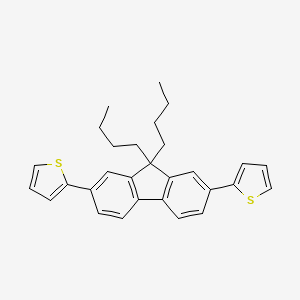
2,2'-(9,9-Dibutyl-9H-fluorene-2,7-diyl)dithiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-(9,9-Dibutyl-9H-fluorene-2,7-diyl)dithiophene is an organic compound that belongs to the class of fluorene derivatives. This compound is characterized by the presence of two thiophene rings attached to a fluorene core, which is further substituted with butyl groups. It is primarily used in the field of organic electronics due to its unique electronic properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(9,9-Dibutyl-9H-fluorene-2,7-diyl)dithiophene typically involves the following steps:
Bromination of Fluorene: The starting material, fluorene, is brominated to introduce bromine atoms at the 2 and 7 positions.
Butylation: The brominated fluorene is then reacted with butyl lithium to introduce butyl groups at the 9 position.
Coupling with Thiophene: The butylated fluorene is coupled with thiophene derivatives using a palladium-catalyzed Suzuki coupling reaction to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reagent concentrations to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2,2’-(9,9-Dibutyl-9H-fluorene-2,7-diyl)dithiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiophene rings to dihydrothiophenes.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or chloromethyl methyl ether are employed under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiophenes.
Substitution: Halogenated or alkylated thiophene derivatives.
Aplicaciones Científicas De Investigación
2,2’-(9,9-Dibutyl-9H-fluorene-2,7-diyl)dithiophene has several applications in scientific research:
Organic Electronics: Used as a semiconducting material in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).
Photovoltaic Cells: Enhances the efficiency of polymer solar cells by expanding the spectral width of absorption.
Fluorescent Dyes: Employed in the development of high-efficiency and stable blue light-emitting materials for displays and lighting equipment
Mecanismo De Acción
The compound exerts its effects through its conjugated π-electron system, which allows for efficient charge transport and light absorption. The molecular targets include the active layers in electronic devices where it facilitates electron and hole transport. The pathways involved are primarily related to the electronic interactions between the fluorene core and the thiophene rings, which enhance the material’s semiconducting properties .
Comparación Con Compuestos Similares
Similar Compounds
- 2,2’-(9,9-Dioctyl-9H-fluorene-2,7-diyl)dithiophene
- 2,7-Dibromo-9,9-dioctyl-9H-fluorene
- 9,9-Dioctyl-2,7-dibromofluorene
Uniqueness
2,2’-(9,9-Dibutyl-9H-fluorene-2,7-diyl)dithiophene is unique due to its butyl substitution, which provides distinct solubility and electronic properties compared to its octyl-substituted counterparts. This makes it particularly suitable for specific applications in organic electronics where different solubility and processing conditions are required .
Propiedades
Número CAS |
922705-07-5 |
|---|---|
Fórmula molecular |
C29H30S2 |
Peso molecular |
442.7 g/mol |
Nombre IUPAC |
2-(9,9-dibutyl-7-thiophen-2-ylfluoren-2-yl)thiophene |
InChI |
InChI=1S/C29H30S2/c1-3-5-15-29(16-6-4-2)25-19-21(27-9-7-17-30-27)11-13-23(25)24-14-12-22(20-26(24)29)28-10-8-18-31-28/h7-14,17-20H,3-6,15-16H2,1-2H3 |
Clave InChI |
ACCWWAAHLVWHDP-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1(C2=C(C=CC(=C2)C3=CC=CS3)C4=C1C=C(C=C4)C5=CC=CS5)CCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


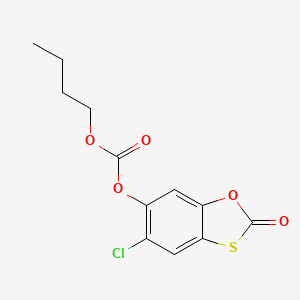
![1,1'-Hexane-1,6-diylbis(3-{2-[(2-methylphenyl)sulfanyl]ethyl}urea)](/img/structure/B14171689.png)
![(Z)-methyl 2-((2,6-dimethoxybenzoyl)imino)-3-(2-methoxy-2-oxoethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B14171695.png)

![Spiro[3H-indole-3,1'-[1H]pyrido[3,4-b]indol]-2(1H)-one,5-chloro-6',7'-difluoro-2',3',4',9'-tetrahydro-3'-methyl-,(1'R,3'S)-](/img/structure/B14171712.png)
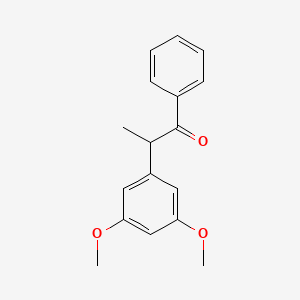
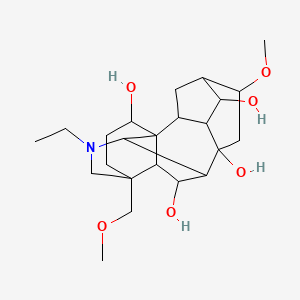
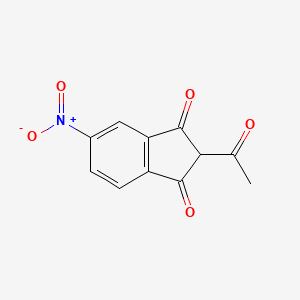

![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-bromo-4-hydroxy-](/img/structure/B14171725.png)
![trisodium;2-[[4-[[4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-5-sulfonatonaphthalen-1-yl]diazenyl]-2,5-dimethylphenyl]diazenyl]benzene-1,4-disulfonate](/img/structure/B14171733.png)
![11-benzyl-5-benzylsulfanyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-amine](/img/structure/B14171747.png)
![N-(3-methylpyridin-2-yl)-2-[(phenylcarbonyl)amino]benzamide](/img/structure/B14171753.png)
![2-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]acetic acid;2-(2-hydroxyethylamino)ethanol](/img/structure/B14171774.png)
